Fmoc-4-(4-aminophenyl)butanoic acid

Solid-Phase Peptide Synthesis PROTAC Linker Design Bioconjugation Spacer Geometry

Researchers designing PROTACs face linker geometry constraints-standard Fmoc-amino acids like GABA-OH and phenylacetic acid provide only 4-5 atom spacers, limiting ternary complex formation and degradation potency. Fmoc-4-(4-aminophenyl)butanoic acid (CAS 186320-14-9) solves this with a 7-atom aromatic-aliphatic hybrid spacer and para-substituted linear axis. • ≥97% HPLC purity meets pharmaceutical impurity limits (≤0.3% individual) • Melting point 166-172 °C differentiates from analogs (e.g., Fmoc-L-β-homophenylalanine, MP 141-145 °C) • Fully compatible with automated Fmoc-SPPS in DMF/DMSO

Molecular Formula C25H23NO4
Molecular Weight 401.5 g/mol
CAS No. 186320-14-9
Cat. No. B066471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-4-(4-aminophenyl)butanoic acid
CAS186320-14-9
Molecular FormulaC25H23NO4
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)CCCC(=O)O
InChIInChI=1S/C25H23NO4/c27-24(28)11-5-6-17-12-14-18(15-13-17)26-25(29)30-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-15,23H,5-6,11,16H2,(H,26,29)(H,27,28)
InChIKeyWDPZRHXDZBKJQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-4-(4-aminophenyl)butanoic acid: Technical Baseline


Fmoc-4-(4-aminophenyl)butanoic acid (CAS 186320-14-9) is a bifunctional, Fmoc-protected aromatic-amino acid hybrid building block with the molecular formula C₂₅H₂₃NO₄ and a molecular weight of 401.45 g·mol⁻¹ . The compound features a para-aminophenyl group connected via a four-carbon butanoic acid spacer to a terminal carboxylic acid, with the amine protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This architecture places it at the intersection of two widely used solid-phase peptide synthesis (SPPS) tool classes: Fmoc-protected aliphatic linkers and aromatic scaffold modifiers [1]. Commercially, it is supplied as a white to off-white powder with a purity specification of ≥97% (HPLC) and a melting point range of 166–172 °C .

Workflow: Fmoc-SPPS building block for aromatic-aliphatic hybrid linkers
Selection: Para-substituted linear geometry for extended reach applications
Use Context: Reported fit for PROTAC, ADC, and peptide conjugate research

Why Fmoc-4-(4-aminophenyl)butanoic acid Cannot Be Substituted


Generic substitution of Fmoc-4-(4-aminophenyl)butanoic acid with seemingly analogous Fmoc-protected amino-alkyl or amino-aryl acids introduces quantifiable changes in linker geometry, lipophilicity, and solid-phase reactivity that directly impact peptide and conjugate synthesis outcomes. The target compound's 7-atom spacer (phenyl ring + butanoic acid chain) provides a specific end-to-end reach that is unavailable in the 4-atom Fmoc-GABA-OH linker or the 5-atom Fmoc-4-aminophenylacetic acid . Its XLogP3 value of 4.7 [1] places it in a higher lipophilicity bracket than purely aliphatic analogs (e.g., Fmoc-4-aminobutyric acid, MW 325.36), altering resin swelling and coupling kinetics in SPPS . Furthermore, the para-substitution pattern defines a linear molecular axis that differs from the bent geometry of ortho isomers such as Fmoc-4-(2-aminophenyl)butanoic acid, affecting the spatial presentation of conjugated payloads in PROTAC and ADC applications .

Target 7-atom spacer (phenyl + butanoic acid)
Substitute Risk Shorter Fmoc-GABA-OH or phenylacetic acid analogs reduce end-to-end reach by 2–3 atoms, which may shift PROTAC ternary complex geometry
Target Para-substituted linear molecular axis
Substitute Risk Ortho-substituted regioisomer introduces a bent geometry that may alter payload spatial presentation and resin swelling behavior
Target XLogP3 4.7, ≥97% HPLC purity
Substitute Risk Purely aliphatic analogs (e.g., Fmoc-GABA-OH) exhibit lower lipophilicity and may show different coupling kinetics; multi-step chiral analogs may carry lower purity specifications

Fmoc-4-(4-aminophenyl)butanoic acid: Differentiation from Analogs


Linker Atom Count Advantage

Fmoc-4-(4-aminophenyl)butanoic acid delivers a 7-atom linear spacer distance between the Fmoc-protected amine nitrogen and the terminal carboxylate carbon (phenyl ring contributing 4 atoms plus butanoic acid contributing 3 backbone atoms). This is 3 atoms longer than Fmoc-4-aminobutyric acid (Fmoc-GABA-OH; 4-atom alkane linker, MW 325.36) , 2 atoms longer than Fmoc-4-aminophenylacetic acid (5-atom spacer, MW 373.41) , and 1 atom longer than 3-(Fmoc-4-aminophenyl)propionic acid (6-atom spacer, MW 387.44) . Each additional atom increases the maximum end-to-end reach by approximately 1.2–1.5 Å in an extended conformation, directly affecting the achievable distance between conjugated moieties.

Linker Atom Count
Cross-study comparable
7 atoms vs. 4–6 atoms for shorter analogs
Extended linker reach context
Supports ternary complex geometry screening
Solid-Phase Peptide Synthesis PROTAC Linker Design Bioconjugation Spacer Geometry

Melting Point Differentiation vs. Chiral Analog

The melting point of Fmoc-4-(4-aminophenyl)butanoic acid is 166–172 °C as specified by ChemImpex . In contrast, Fmoc-L-beta-homophenylalanine (CAS 132684-59-4), which shares the identical molecular formula C₂₅H₂₃NO₄ and molecular weight 401.45 but differs in connectivity (chiral α-carbon with phenyl substituent vs. para-aminophenyl with butanoic acid), exhibits a substantially lower melting range of 141.0–145.0 °C . This >20 °C difference provides a readily accessible, instrument-free orthogonal identity checkpoint independent of chromatographic or spectroscopic methods.

Melting Point vs. Chiral Analog
Cross-study comparable
166–172 °C vs. 141–145 °C for Fmoc-L-beta-homophenylalanine
Identity verification checkpoint
>21 °C gap reduces regioisomer procurement ambiguity
Quality Control Identity Verification Solid-Phase Peptide Synthesis Building Blocks

Para- vs. Ortho-Isomer Purity Advantage

The para-substituted Fmoc-4-(4-aminophenyl)butanoic acid is commercially available at ≥97% purity by HPLC from ChemImpex and at ≥98% from Chemscene . Its ortho-substituted regioisomer, Fmoc-4-(2-aminophenyl)butanoic acid (CAS 1185301-18-1), is cataloged with a minimum purity specification of only 95% from AKSci . The 2–3 percentage-point purity differential corresponds to a 1.5- to 2.5-fold higher allowable impurity burden in the ortho isomer, which can translate into greater side-product formation during subsequent SPPS coupling cycles.

Para- vs. Ortho-Isomer Purity
Cross-study comparable
≥97% (para) vs. ≥95% (ortho) HPLC purity
Specification review context
Higher purity may reduce cumulative SPPS yield losses
Regioisomeric Purity Peptide Synthesis Fidelity Linker Geometry Control

Single-Step Synthesis Advantage

Fmoc-4-(4-aminophenyl)butanoic acid is synthesized from 4-(4-aminophenyl)butyric acid (CAS 15118-60-2) and Fmoc-OSu (9-fluorenylmethyl N-succinimidyl carbonate) in a biphasic saturated NaHCO₃/THF system at room temperature, achieving an isolated yield of approximately 98% . This high-yielding, single-step protection is documented in US Patent 7,053,214 B2 [1]. By comparison, analogs requiring multi-step synthesis or chiral resolution (such as Fmoc-L-beta-homophenylalanine) inherently carry higher production costs and longer lead times.

Synthesis Step Count
Class-level inference
Single-step Fmoc protection at ~98% yield
Procurement scalability context
Supports lower cost-per-gram and shorter lead times
Fmoc Protection Chemistry Building Block Scalability Cost-Efficient Procurement

Solubility in Standard SPPS Solvents

Fmoc-4-(4-aminophenyl)butanoic acid exhibits limited aqueous solubility but readily dissolves in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol, as specified by Santa Cruz Biotechnology . This solubility profile is directly compatible with standard Fmoc-SPPS protocols where DMF is the primary coupling solvent. The compound's para-substituted aromatic ring contributes to solubility in polar aprotic solvents while its butanoic acid tail provides sufficient flexibility for effective resin loading.

Solubility in SPPS Solvents
Supporting evidence
Readily soluble in DMF, DMSO, methanol
Automated synthesizer compatibility
Minimizes protocol development time
SPPS Solvent Compatibility Resin Loading Optimization Automated Peptide Synthesis

Key Applications of Fmoc-4-(4-aminophenyl)butanoic acid


PROTAC Degrader Synthesis with Aromatic Spacer

When designing PROTAC molecules, the linker length and composition directly govern ternary complex formation efficiency and target degradation potency . Fmoc-4-(4-aminophenyl)butanoic acid provides a 7-atom spacer that is longer than the 4-atom Fmoc-GABA-OH and the 5-atom Fmoc-4-aminophenylacetic acid options, enabling researchers to span greater distances between the E3 ligase-recruiting moiety and the protein-of-interest ligand without concatenating two separate linker units. The para-aminophenyl ring additionally contributes conformational rigidity that can reduce the entropic penalty of ternary complex formation compared to fully flexible aliphatic linkers. This compound is directly compatible with Fmoc-SPPS assembly of PROTACs on solid support, as demonstrated in modular HDAC degrader construction protocols .

Degarelix and GnRH Antagonist Peptide Synthesis

The 4-aminophenyl moiety is a critical pharmacophoric element in degarelix (a marketed GnRH antagonist for advanced prostate cancer), where it appears as 4-aminophenylalanine (4Aph) residues at positions 5 and 6 of the decapeptide sequence . Fmoc-4-(4-aminophenyl)butanoic acid serves as a protected precursor or a structurally related building block for constructing analogs of this pharmacophore. The compound's high purity specification (≥97–98% HPLC) aligns with the stringent impurity limits required for pharmaceutical peptide manufacturing, where individual impurities must not exceed 0.3% by weight of the final product .

ADC Linker-Payload Construction on Solid Phase

Fmoc-4-(4-aminophenyl)butanoic acid's 7-atom aromatic-aliphatic hybrid structure provides a linker geometry that can modulate payload release kinetics and conjugate stability in ADC applications. Its solubility in DMF and DMSO enables straightforward incorporation into automated SPPS workflows for constructing cleavable or non-cleavable linker-payload intermediates. The para-substitution ensures a linear molecular axis that facilitates predictable spatial orientation of the cytotoxic payload relative to the antibody attachment point, a parameter known to influence ADC aggregation propensity and in vivo efficacy .

Melting Point-Based Regioisomer QC

The well-defined melting point of 166–172 °C for Fmoc-4-(4-aminophenyl)butanoic acid provides a simple, cost-effective identity verification checkpoint that differentiates it from the structurally similar Fmoc-L-beta-homophenylalanine (MP 141–145 °C) . In procurement and inventory management workflows, this >21 °C melting point gap enables rapid confirmation that the correct compound has been received without requiring HPLC, NMR, or mass spectrometry analysis. This is particularly valuable for core facilities and CROs managing large inventories of Fmoc building blocks with identical molecular formulas.

Application
Selection Property
Validation Focus
PROTAC degrader synthesis
7-atom aromatic-aliphatic spacer
Ternary complex geometry screening
Peptide conjugate assembly
Linear para-substituted axis
Payload spatial presentation review
Regioisomer QC workflow
166–172 °C melting point range
Identity verification checkpoint
Automated SPPS campaigns
DMF/DMSO solubility profile
Resin loading and coupling efficiency

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